REACTION_CXSMILES
|
[OH-].[Li+].[Si]([O:10][Si](C(C)(C)C)(C)C)(C(C)(C)C)(C)C.C(N)C(C)C.N(O)=[N+]=[N-].O1CCCCC1[O:33][C:34]1[CH:35]=[C:36]([S:40](Cl)(=[O:42])=[O:41])[CH:37]=[CH:38][CH:39]=1.C1C=C(S(O)(=O)=O)C=C(N)C=1>CC(O)C.O>[OH:33][C:34]1[CH:35]=[C:36]([S:40]([OH:41])(=[O:42])=[O:10])[CH:37]=[CH:38][CH:39]=1 |f:0.1|
|
Name
|
hydroxyethylene and hydroxyethylamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
lactone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
acid 2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)O[Si](C)(C)C(C)(C)C
|
Name
|
azido epoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)C)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(C)O
|
Name
|
azidoalcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])O
|
Name
|
m-tetrahydropyranyloxybenzenesulfonyl chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1C(CCCC1)OC=1C=C(C=CC1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)S(=O)(=O)O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The synthesis of HIV protease inhibitor
|
Type
|
CUSTOM
|
Details
|
hydrolysis
|
Type
|
CUSTOM
|
Details
|
was diazotized at 0° C.
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=C(C=CC1)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |